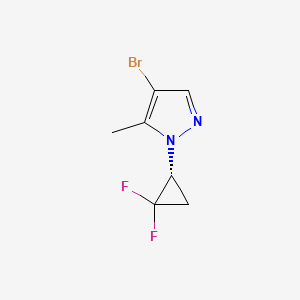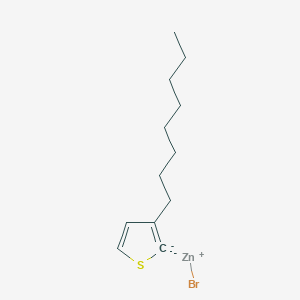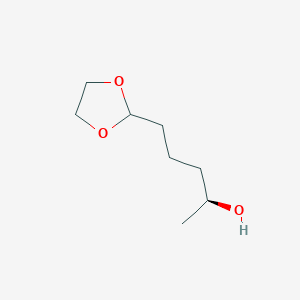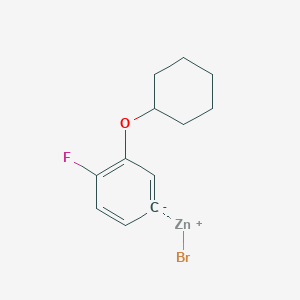
3-Cyclohexyloxy-4-fluorophenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-CYCLOHEXYLOXY-4-FLUOROPHENYLZINC BROMIDE, 0.50 M in THF, is an organozinc compound used in various organic synthesis reactions. It is a solution of this compound in tetrahydrofuran (THF), a common solvent in organic chemistry. This compound is particularly useful in cross-coupling reactions, where it serves as a nucleophile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyloxy-4-fluorophenylzinc bromide typically involves the reaction of 3-cyclohexyloxy-4-fluorophenyl bromide with zinc in the presence of a suitable catalyst. The reaction is carried out in THF to ensure the solubility of the reactants and products. The general reaction scheme is as follows:
3-Cyclohexyloxy-4-fluorophenyl bromide+Zn→3-Cyclohexyloxy-4-fluorophenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials. The product is then purified and concentrated to achieve the desired 0.50 M concentration in THF.
Análisis De Reacciones Químicas
Types of Reactions
3-CYCLOHEXYLOXY-4-FLUOROPHENYLZINC BROMIDE undergoes several types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by another group.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include organic halides, palladium or nickel catalysts, and bases such as potassium carbonate.
Conditions: These reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature can vary from room temperature to slightly elevated temperatures depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reactants used
Aplicaciones Científicas De Investigación
3-CYCLOHEXYLOXY-4-FLUOROPHENYLZINC BROMIDE has several applications in scientific research:
Organic Synthesis: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of advanced materials with specific properties.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.
Biological Studies: It is used in the synthesis of biologically active compounds for research purposes.
Mecanismo De Acción
The mechanism of action of 3-CYCLOHEXYLOXY-4-FLUOROPHENYLZINC BROMIDE involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various reactions, such as nucleophilic substitution or cross-coupling, to form new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and the reactants used.
Comparación Con Compuestos Similares
Similar Compounds
4-TRIFLUOROMETHYLPHENYLMAGNESIUM BROMIDE: Another organometallic compound used in similar types of reactions.
4-METHOXYPHENYLMAGNESIUM BROMIDE: Used in Grignard reactions for the formation of carbon-carbon bonds.
PHENYLMAGNESIUM BROMIDE: A widely used Grignard reagent in organic synthesis.
Uniqueness
3-CYCLOHEXYLOXY-4-FLUOROPHENYLZINC BROMIDE is unique due to its specific functional groups, which provide distinct reactivity and selectivity in organic synthesis. Its use in cross-coupling reactions offers advantages in terms of yield and reaction conditions compared to similar compounds.
Propiedades
Fórmula molecular |
C12H14BrFOZn |
|---|---|
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-cyclohexyloxy-2-fluorobenzene-5-ide |
InChI |
InChI=1S/C12H14FO.BrH.Zn/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10;;/h4,8-10H,1-3,6-7H2;1H;/q-1;;+2/p-1 |
Clave InChI |
GXHUCMNQXZPFMQ-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(CC1)OC2=C(C=C[C-]=C2)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


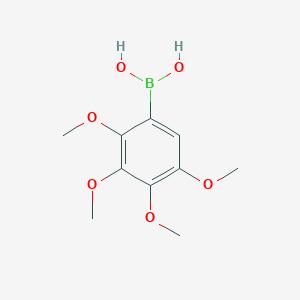


![Methyl 4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B14888220.png)
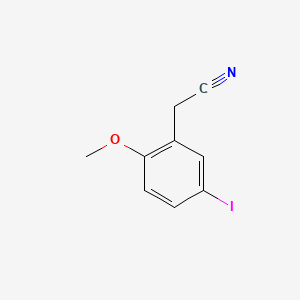

![(12aR)-7-(Benzyloxy)-12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B14888229.png)

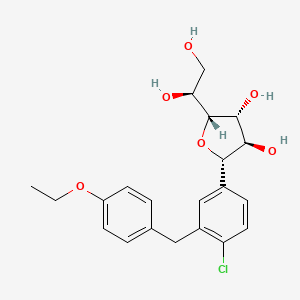
![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14888255.png)

